REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:10]([O:15]C(=O)CCC)(=O)[CH2:11][CH2:12][CH3:13].[N:21]1C=CC=C[CH:22]=1>>[C:1]([C:2]1[CH:7]=[CH:6][C:5]([CH2:22][NH:21][C:10](=[O:15])[CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1)([OH:9])=[O:8]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)OC(CCC)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture cooled in an ice water bath
|
Type
|
CUSTOM
|
Details
|
The ice bath is removed
|
Type
|
ADDITION
|
Details
|
The mixture is poured into 150 mL ice water
|
Type
|
ADDITION
|
Details
|
by addition of concentrated HCl
|
Type
|
FILTRATION
|
Details
|
The precipitate is recovered by suction filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=CC=C(CNC(CCC)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |